molecular formula C13H22BNO2 B13510337 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B13510337
M. Wt: 235.13 g/mol
InChI Key: NECRJDOZBKJIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]oct-2-ene core fused with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules in pharmaceuticals and agrochemicals . Derivatives include tert-butyl-protected (CAS 900503-08-4, 1421281-30-2) and methyl-substituted (CAS 1779539-89-7) variants, which differ in steric and electronic properties .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECRJDOZBKJIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Azabicyclic Precursors

The predominant approach involves the palladium-catalyzed borylation of suitable azabicyclic halides or triflates. The general scheme is as follows:

  • Starting Material: An azabicyclic compound bearing a leaving group (e.g., triflate or halide) at the 2-position.
  • Reagent: Bis(pinacolato)diboron (B2pin2).
  • Catalyst System: A palladium complex, typically PdCl₂(dppf) or Pd(dppf)Cl₂, with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene.
  • Base: Potassium acetate (KOAc) is commonly employed to facilitate transmetalation.
  • Solvent: Anhydrous 1,4-dioxane or similar inert solvents.
  • Temperature & Time: Reactions are usually conducted at 80°C for durations ranging from 3 to 16 hours, under an inert atmosphere (argon or nitrogen).

Representative Procedure:

Step Conditions Yield Reference
Borylation of triflate precursor 80°C, 3–16h, Pd(dppf)Cl₂, KOAc, in 1,4-dioxane 89–90% ,

Reaction Variations & Optimization

  • Catalyst Loading: Typically 1–2 mol% Pd catalyst.
  • Ligand: Dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalytic efficiency.
  • Reaction Atmosphere: Strictly inert (argon or nitrogen) to prevent catalyst oxidation.
  • Purification: Post-reaction mixtures are purified via silica gel chromatography, employing eluents like ethyl acetate/hexanes or petroleum ether/ethyl acetate gradients.

Alternative Approaches

Some studies report the use of ionic liquids as solvents to enhance reaction efficiency and facilitate catalyst recovery, with similar reaction conditions and yields (~89%).

Reaction Mechanism & Reactivity

The core mechanism involves oxidative addition of the leaving group to palladium, transmetalation with B2pin2, and reductive elimination to form the boronated product. The boron atom’s electrophilicity makes the compound highly reactive in subsequent cross-coupling reactions, facilitating the synthesis of complex molecules.

Data Tables Summarizing Preparation Methods

Method Starting Material Catalyst Reagent Base Solvent Temperature Time Yield Notes
Method 1 Azabicyclic triflate PdCl₂(dppf) B2pin2 KOAc 1,4-dioxane 80°C 16h 90% Inert atmosphere
Method 2 Azabicyclic triflate PdCl₂(dppf) B2pin2 KOAc 1,4-dioxane 80°C 3h 89% Shorter reaction time
Method 3 Azabicyclic triflate Pd(dppf)Cl₂ B2pin2 KOAc Ionic liquid 80°C 3h 89% Enhanced catalyst recovery

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. Key examples include:

Reaction PartnersCatalysts/ReagentsConditionsYieldSource
Aryl/heteroaryl halidesPdCl₂(dppf)₂·CH₂Cl₂, dppf, KOAc1,4-dioxane, 80°C79–90%
Triflate intermediates[PdCl₂(dppf)], dppf, bis(pinacolato)diboronArgon atmosphere89%

Mechanistically, the boron atom acts as a transmetalation site, transferring the bicyclic moiety to the palladium center. Stereoelectronic effects from the bicyclic structure influence coupling efficiency and regioselectivity.

Oxidation and Reduction Reactions

The compound undergoes controlled redox transformations:

Oxidation

  • Reagent: KMnO₄ in acidic or basic media

  • Product: Boronic acid derivative (after hydrolysis of the dioxaborolane).

Reduction

  • Reagent: LiAlH₄ in THF

  • Product: Corresponding alcohol or amine (via borane intermediate).

Substitution Reactions

The boron center and bicyclic framework participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsNotes
HalogenationCl₂ or Br₂ in CH₂Cl₂Halogenated derivativesStereoselectivity observed
Organometallic AdditionGrignard reagents (e.g., RMgX) in Et₂OAlkyl/aryl-substituted analogsBoron acts as electrophile

Stability and Handling

  • Storage: Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

  • Decomposition Pathways: Sensitive to moisture, leading to boronic acid formation.

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The boron atom’s empty p-orbital activates aromatic rings for electrophilic attack.

  • Steric Effects: The bicyclic framework imposes steric constraints, directing reactivity to specific sites.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the azabicyclo[3.2.1]octene structure provides rigidity and stability to the molecule, enhancing its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Structural Analogues

A. tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 900503-08-4)

  • Structure : Boc-protected amine enhances stability and solubility.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling of tert-butyl 3-triflate derivatives with pinacol borane .
  • Applications : Used in stereoselective synthesis of fluorinated thioethers (e.g., 3s in , % yield) .

B. (1R,5S)-8-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1779539-89-7)

  • Structure : Methyl group at the 8-position reduces steric hindrance compared to tert-butyl.
  • Properties : Predicted boiling point 287.6°C, density 1.04 g/cm³, pKa 9.41 .
  • Cost : Priced at $736–$1,188/g (95% purity), reflecting synthetic complexity .

C. Aromatic Boronates (e.g., 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 329214-79-1)

  • Structure : Simpler aromatic systems lack bicyclic rigidity.
  • Cost : Lower price (¥7,200/g) due to easier synthesis .
  • Reactivity : Less stereochemical control in cross-couplings compared to bicyclic analogues .
Reactivity and Stability
Compound Reactivity Stability
Target compound (tert-butyl) High diastereoselectivity in fluorothiolation (e.g., 3s, 43% yield) Stable under inert storage (0–6°C)
Methyl-substituted variant Faster coupling due to reduced steric bulk Hygroscopic; requires desiccated storage
Pyridine-based boronate Rapid coupling but low stereoselectivity Stable at RT; no special storage needed
Commercial Availability and Pricing
Compound (CAS) Purity Price (per gram) Supplier
tert-Butyl variant (900503-08-4) 95–99% ¥8,353–$1,188 Combi-Blocks, BLD Pharm
Methyl variant (1779539-89-7) 95% $736–$1,188 Matrix Scientific
3-(Dioxaborolanyl)pyridine (329214-79-1) 98% ¥7,200 Kanto Reagents

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H30BNO4
  • Molecular Weight : 335.26 g/mol
  • CAS Number : 900503-08-4
  • IUPAC Name : tert-Butyl this compound-8-carboxylate

This compound features a bicyclic structure that is potentially beneficial for binding interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit notable antimicrobial activity. For instance, studies have shown that similar boron-containing compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Compounds related to the dioxaborolane structure have been investigated for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .

Cancer Research

The compound has been explored as a potential anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Research has indicated that boron-containing compounds can enhance the efficacy of existing chemotherapy agents by acting synergistically to overcome drug resistance .

Synthesis of Novel Pharmaceuticals

The unique structure of this compound serves as a versatile building block in organic synthesis. It is utilized in the development of new drug candidates targeting various diseases, including cancer and infectious diseases .

Agrochemical Formulations

Beyond pharmaceuticals, this compound is also being studied for its applications in agrochemicals. Its ability to enhance the stability and bioavailability of pesticides makes it a valuable component in agricultural formulations aimed at improving crop yields while minimizing environmental impact .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Mycobacterium tuberculosis with MIC values ranging from 12.5 to 50 μM
Investigated anti-inflammatory properties through inhibition of COX enzymes
Explored potential anticancer effects with evidence of apoptosis induction in various cancer cell lines

Q & A

How can researchers optimize the synthesis of 8-azabicyclo[3.2.1]octane derivatives containing boronate esters?

Answer:
The synthesis of such derivatives often involves radical cyclization or Suzuki-Miyaura coupling. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic systems . For boron-containing analogs, Suzuki-Miyaura coupling with pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) is critical. Reaction conditions (e.g., Pd catalysts, base selection) must be tailored to avoid steric hindrance from the bicyclic framework and ensure regioselectivity .

Key Methodological Considerations:

  • Steric effects: The rigid bicyclo[3.2.1]octene scaffold may require bulky ligands (e.g., SPhos) to enhance coupling efficiency.
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to polar byproducts .

What analytical techniques are most effective for characterizing the stereochemistry of 8-azabicyclo[3.2.1]oct-2-ene derivatives?

Answer:

  • X-ray crystallography: Resolves absolute configuration, critical for SAR studies (e.g., resolving endo vs. exo isomers in sigma receptor ligands) .
  • NMR spectroscopy:
    • ¹H-¹H NOESY identifies spatial proximity of protons in the bicyclic core (e.g., axial vs. equatorial substituents).
    • ¹³C DEPT-135 distinguishes quaternary carbons in the boronate ester moiety .
  • Chiral HPLC: Essential for enantiomeric excess analysis, particularly when synthesizing pharmacologically active isomers .

How do structural modifications to the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability but reduces electrophilicity. Key findings:

  • Steric hindrance: Methyl groups slow transmetallation in Suzuki-Miyaura reactions, requiring elevated temperatures (80–100°C) .
  • Electronic effects: Electron-withdrawing substituents on the aryl ring (e.g., nitrile, phenol) improve coupling yields by increasing boronate electrophilicity .
  • Alternative boronates: Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) derivatives are preferred over cyclic triolborates due to hydrolytic stability .

Experimental Design Tip:
Use kinetic studies (monitored via ¹¹B NMR) to compare reaction rates of substituted boronate esters .

What are the challenges in evaluating the sigma receptor binding affinity of 8-azabicyclo[3.2.1]oct-2-ene derivatives?

Answer:
Sigma receptor binding assays require careful optimization:

  • Radioligand selection: [³H]DTG for sigma-1 and [³H]-ifenprodil for sigma-2 receptors are standard.
  • Competitive binding assays: Derivatives with bulky boronate groups (e.g., 11b in ) show sigma-2 selectivity (Ki < 10 nM) but poor membrane permeability, necessitating lipophilicity adjustments (e.g., logP > 2.5) .
  • False positives: The bicyclic amine may chelate metal ions in assay buffers; include EDTA controls .

Advanced SAR Insight:
3-substitution on the bicyclo[3.2.1]octene core (e.g., hydroxyl, methyl) enhances sigma-2 selectivity by 10–100x compared to unsubstituted analogs .

How can computational modeling predict the environmental fate of bicyclic boronate esters?

Answer:

  • QSPR models: Predict biodegradation using descriptors like topological polar surface area (TPSA) and Henry’s law constants. For example, TPSA < 80 Ų correlates with higher soil adsorption .
  • Molecular dynamics (MD): Simulate hydrolysis pathways of the dioxaborolane ring in aqueous environments. The tetramethyl substitution resists hydrolysis (t₁/₂ > 30 days at pH 7) compared to unsubstituted analogs .
  • Ecotoxicity screening: Use Daphnia magna assays to assess acute toxicity (EC₅₀) linked to logD values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.